molecular formula C20H23N5O2S2 B13372938 N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide

N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B13372938
M. Wt: 429.6 g/mol
InChI Key: MFHDYEAKFRYINW-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine core, followed by the introduction of the N,N-dimethylacetamide moiety. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired product, but often involve controlled temperatures and specific solvents.

Major Products Formed

Scientific Research Applications

N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with unique properties.

    Biology: It can be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound may have potential as a therapeutic agent, either as a drug itself or as a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-2-{[5-oxo-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl]sulfanyl}acetamide include other pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine derivatives, as well as compounds with similar functional groups such as sulfonamides or acetamides.

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines multiple functional groups and a complex heterocyclic core. This gives it unique properties and potential applications that may not be present in similar compounds. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility and potential for scientific research and industrial applications.

Properties

Molecular Formula

C20H23N5O2S2

Molecular Weight

429.6 g/mol

IUPAC Name

N,N-dimethyl-2-[[8-oxo-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H23N5O2S2/c1-23(2)17(26)13-28-20-22-25-18(27)15-12-24(10-8-14-6-4-3-5-7-14)11-9-16(15)21-19(25)29-20/h3-7H,8-13H2,1-2H3

InChI Key

MFHDYEAKFRYINW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CSC1=NN2C(=O)C3=C(CCN(C3)CCC4=CC=CC=C4)N=C2S1

Origin of Product

United States

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